molecular formula C7H8BrNO2S B1270548 2-bromo-N-methylbenzenesulfonamide CAS No. 98192-14-4

2-bromo-N-methylbenzenesulfonamide

Cat. No. B1270548
CAS RN: 98192-14-4
M. Wt: 250.12 g/mol
InChI Key: HSCKMNXETNFFAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves aminohalogenation reactions or bromination–dehydrobromination processes. For instance, a related compound was synthesized through the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2, characterized by various analytical techniques including single-crystal X-ray diffraction (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Another method involved the bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate, which resulted in methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate (V. Vasin et al., 2016).

Molecular Structure Analysis

The crystal structure and molecular geometry of sulfonamide compounds reveal important insights into their chemical behavior. One study detailed the monoclinic pseudosymmetry in 2-phenoxybenzenesulfonamide, highlighting the complex intermolecular interactions and hydrogen bonding patterns that contribute to its structural stability (C. Glidewell et al., 2004).

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, showcasing their reactivity and potential for synthesis of complex molecules. For example, N,N-Dibromobenzenesulfonamide has been utilized as an effective brominating agent for carbanionic substrates under mild conditions, demonstrating its versatility as a reagent (M. Tajbakhsh et al., 2004).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as crystal structure and solubility, are critical for their application in various domains. Studies on compounds like N-methyl-2-phenoxybenzenesulfonamide have provided valuable data on their crystalline forms and the forces that govern their assembly in solid states (C. Glidewell et al., 2004).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interactions with other molecules, are key to their functionality. The reactivity of sulfonamide compounds with dimethyl malonate and methyl acetoacetate, resulting in Michael adducts, exemplifies the chemical versatility of these compounds (V. Vasin et al., 2016).

Scientific Research Applications

Synthesis and Structural Characterization

2-Bromo-N-methylbenzenesulfonamide has been instrumental in the synthesis and structural characterization of various compounds. For instance, Cheng De-ju (2015) reported its use in synthesizing CCR5 antagonists, targeting the prevention of HIV-1 infection. This compound's active groups, including pyridine, benzenesulfonyl, and bromine atom, make it a valuable candidate for drug development (Cheng De-ju, 2015).

Anticancer Properties

Significant research has been conducted on the anticancer properties of derivatives of 2-Bromo-N-methylbenzenesulfonamide. Zhang, Shi-jie, Hu, Wei-Xiao (2010) synthesized a novel compound exhibiting potential anticancer activity, characterized by crystal structure analysis and bioactivity tests (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Applications in Organic Synthesis

The compound is also used in organic synthesis, as seen in Anbarasan, Neumann, and Beller's (2011) work, where it served as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides (Anbarasan, Neumann, Beller, 2011).

Analytical Applications

N-Bromo-N-methylbenzenesulfonamide derivatives have been used in analytical chemistry. Gowda et al. (1983) discussed its application as an oxidizing titrant in titrations of various substances, demonstrating its utility in rapid and accurate analytical procedures (Gowda et al., 1983).

Antibacterial and Anti-Inflammatory Potential

Abbasi et al. (2017) explored the antibacterial and lipoxygenase inhibition potential of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, indicating the compound's relevance in developing therapeutic agents for bacterial infections and inflammatory ailments (Abbasi et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCKMNXETNFFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357310
Record name 2-bromo-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-methylbenzenesulfonamide

CAS RN

98192-14-4
Record name 2-bromo-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-methylbenzenesulphonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromobenzenesulfonyl chloride (manufactured by Fluorochem Co., 25 g) was dissolved in tetrahydrofuran (40 mL), and under stirring at 0° C., 40% methylamine aqueous solution (TCI, 25 mL) was added dropwise thereto over ten minutes. After stirring the mixture at room temperature for 2 hours and 40 minutes, water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure. To the residues, hexane and a small amount of ethyl acetate were added, followed by stirring. Solids were filtered to obtain the target compound (23.26 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CB Bheeter, JK Bera, H Doucet - Advanced Synthesis & …, 2012 - Wiley Online Library
A palladium‐catalysed intramolecular direct arylation of 2‐bromobenzenesulfonic acid derivatives was found to proceed using 1 mol% of palladium acetate as the catalyst. The …
Number of citations: 54 onlinelibrary.wiley.com
CB Bheeter, R Jin, JK Bera, H Doucet - RSC advances, 2013 - pubs.rsc.org
… From N-benzyl-2-bromo-N-methylbenzenesulfonamide 40 in the presence of 1 mol% Pd(OAc) 2 , the formation of the intramolecular reaction product 42 has already been reported. The …
Number of citations: 9 pubs.rsc.org
MN Arshad, WA Siddiqui, IU Khan… - Journal of the Chilean …, 2014 - SciELO Chile
Synthesis of sultams was performed using ligand free palladium catalyst following Heck cyclization. The diverse synthesized intermediates in this strategy includes halogenated sulfonyl …
Number of citations: 11 www.scielo.cl
ZL Li, PY Wu, C Cai - New Journal of Chemistry, 2019 - pubs.rsc.org
A straightforward Ni(II)-catalyzed general strategy was developed for the ortho-halogenation of electron-deficient arenes with easily available halogenating reagents N-…
Number of citations: 18 pubs.rsc.org
DK Rayabarapu, A Zhou, KO Jeon, T Samarakoon… - Tetrahedron, 2009 - Elsevier
The development of new methods to skeletally diverse sultams based on a central α-halo benzene sulfonamide building block is reported. Several salient features of this building block …
Number of citations: 97 www.sciencedirect.com
S Liljenberg, A Nain-Perez, O Nilsson, J Matic… - New Journal of …, 2022 - pubs.rsc.org
… 2-Bromo-N-methylbenzenesulfonamide (4g). Following general procedure A, 2-bromobenzenesulfonyl chloride (3b) (300 mg, 1.17 mmol) was reacted with methylamine solution, 2.0 M …
Number of citations: 1 pubs.rsc.org
S Debnath, S Mondal - Synthesis, 2016 - thieme-connect.com
An efficient method for the synthesis of benzo-δ-sultams [(4Z)-4-benzylidene-2-(arylmethyl)-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxides] via palladium(0)-catalyzed …
Number of citations: 11 www.thieme-connect.com
J Richardson, JC Ruble, EA Love… - The Journal of Organic …, 2017 - ACS Publications
… A 20 mL microwave vial equipped with a stir bar was charged with 2-bromo-N-methylbenzenesulfonamide (500 mg, 1.96 mmol) and Pd-PEPPSI-IPent (50 mg, 3 mol %). The vial was …
Number of citations: 29 pubs.acs.org
JK Laha, S Sharma, N Dayal - European Journal of Organic …, 2015 - Wiley Online Library
… In the course of our study, we had the opportunity to compare the reactivity of 7 with that of N-benzyl-2-bromo-N-methylbenzenesulfonamide (22),7b which could demonstrate the …
AG Meyer, AC Bissember, CJT Hyland… - Progress in Heterocyclic …, 2020 - Elsevier
… A modestly enantioselective synthesis of 6-methyl-7-phenyl-6,7-dihydrodibenzo[d,f][1,2]thiazepine 5,5-dioxide was achieved from N-benzhydryl-2-bromo-N-methylbenzenesulfonamide …
Number of citations: 5 www.sciencedirect.com

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